3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
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Overview
Description
3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups at the 3 and 5 positions, and a naphtho[1,2-d][1,3]thiazol-2-yl group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Some thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the naphtho[1,2-d][1,3]thiazole moiety, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzamide core can be synthesized separately and then coupled with the naphtho[1,2-d][1,3]thiazole derivative using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the amide bond would yield an amine.
Scientific Research Applications
3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and naphtho[1,2-d][1,3]thiazole-containing molecules. Examples include:
3,5-dimethoxybenzamide: Lacks the naphtho[1,2-d][1,3]thiazole moiety.
Naphtho[1,2-d][1,3]thiazole derivatives: Lacks the benzamide core.
Uniqueness
The uniqueness of 3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide lies in its combined structural features, which may confer unique properties and activities not seen in simpler analogs. This combination of a benzamide core with a naphtho[1,2-d][1,3]thiazole moiety could result in enhanced biological activity or novel material properties .
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-24-14-9-13(10-15(11-14)25-2)19(23)22-20-21-18-16-6-4-3-5-12(16)7-8-17(18)26-20/h3-11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSVUMPEDJYHJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70412858 |
Source
|
Record name | F0298-0227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70412858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6217-20-5 |
Source
|
Record name | F0298-0227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70412858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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